molecular formula C14H11ClN2O3 B2676305 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid CAS No. 109187-07-7

2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid

Cat. No.: B2676305
CAS No.: 109187-07-7
M. Wt: 290.7
InChI Key: KXQHIZGCDPQHSO-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid is a hydrazine-derived carboxylic acid featuring a benzoic acid backbone substituted with a 4-chlorophenylhydrazine moiety linked via a carbonyl group. This structure combines aromatic, hydrazine, and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[(4-chloroanilino)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-9-5-7-10(8-6-9)16-17-13(18)11-3-1-2-4-12(11)14(19)20/h1-8,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQHIZGCDPQHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable benzoic acid derivative. One common method is the condensation reaction between 4-chlorophenylhydrazine and 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activities. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

(a) Benzoic Acid, 4-(Hydrazinylsulfonyl)-

  • Structure : Contains a sulfonyl (-SO₂-) group instead of a carbonyl (-CO-) linker.
  • Reactivity : Sulfonyl groups enhance acidity and stability compared to carbonyl-linked hydrazides, influencing solubility and interaction with biological targets .
  • Applications : Used as intermediates in sulfonamide drug synthesis.

(b) Guanyl Hydrazides (e.g., 2-Guanyl Hydrazide of Carbonic Acid)

  • Structure : Features a guanidine group (-NH-C(=NH)-NH₂) attached to hydrazine.
  • Reactivity : The guanidine moiety increases basicity and coordination capacity, facilitating metal complexation and heterocycle formation (e.g., triazoles) .
  • Applications: Key precursors for 5-amino-1,2,4-triazoles in medicinal chemistry.

Substituent Effects: Chlorophenyl vs. Other Aromatic Groups

(a) 4-Chlorophenylhydrazine Derivatives

  • Example : Levocetirizine Dihydrochloride (antihistamine).
  • Role of 4-Chlorophenyl: Enhances lipophilicity and receptor binding affinity. In the target compound, this group may improve membrane permeability compared to non-halogenated analogs .

(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A dihydroxybenzoic acid with a propenoic acid chain.
  • Comparison: The absence of hydrazine and chlorine reduces its utility in coordination chemistry but increases antioxidant activity due to phenolic hydroxyl groups .

Structural and Crystallographic Insights

  • Guanyl Hydrazides : Exhibit zwitterionic forms in crystal structures, with hydrogen-bonding networks stabilizing the lattice. The title compound likely adopts similar packing motifs due to its carboxylic acid and hydrazine groups .

Data Tables

Table 1: Functional Group Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Applications
Target Compound Benzoic acid, hydrazino, carbonyl ~304.7 (calculated) Heterocycle synthesis, pharma
Benzoic acid, 4-(hydrazinylsulfonyl)- Benzoic acid, sulfonyl, hydrazine ~217.2 (estimated) Sulfonamide intermediates
Guanyl hydrazide of carbonic acid Guanidine, hydrazine 119.1 (base structure) Triazole precursors
Caffeic acid Dihydroxybenzoic acid, propenoic 180.16 Antioxidants, supplements

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP) Biological Relevance
4-Chlorophenyl Electron-withdrawing ~2.8 (estimated) Enhanced receptor affinity
Sulfonyl (-SO₂-) Strongly withdrawing ~1.2 Increased acidity, stability
Guanidine (-NH-C(=NH)-NH₂) Strongly basic ~-1.5 Metal coordination, basicity

Biological Activity

2-{[2-(4-Chlorophenyl)hydrazino]carbonyl}benzenecarboxylic acid, with the CAS number 109187-07-7, is an organic compound characterized by a chlorophenyl group, a hydrazino group, and a benzenecarboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

  • Molecular Formula : C14H11ClN2O3
  • Molecular Weight : 290.70 g/mol
  • Structure : The compound features a hydrazino linkage that can facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. Additionally, it may interfere with cellular signaling pathways, impacting cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can act as potent antagonists of the cholecystokinin-B receptor (CCK-BR), which is implicated in pancreatic cancer cell proliferation. The compound's structural features allow it to bind effectively to CCK-BR, inhibiting its activity and thereby suppressing tumor growth in vitro .
  • Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models.

Data Table: Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibitory effects on pancreatic cancer cell lines
Anti-inflammatoryReduction of inflammatory markers in cell models
Enzyme InhibitionCovalent modification of target enzymes

Case Studies and Research Findings

  • Antagonistic Activity Against CCK-BR :
    A study focused on the synthesis and evaluation of compounds containing the hydrazino group as linkers demonstrated significant binding affinity for CCK-BR. The compound exhibited IC50 values ranging from 0.2 to 975 nM against pancreatic cancer cells (MiaPaca-2), indicating its potential as a therapeutic agent for targeting CCK-BR-related pathways in cancer treatment .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the interaction of this compound with CCK-BR could lead to alterations in gastric acid secretion and tumor proliferation, highlighting its dual role in both gastric and pancreatic cancer contexts .
  • In Vitro Studies :
    In vitro assays demonstrated that this compound could inhibit gastric acid secretion effectively while also showing cytotoxic effects on cancer cells expressing CCK-BR. These findings suggest that it may serve as a dual-action therapeutic agent .

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